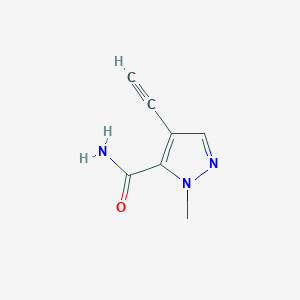

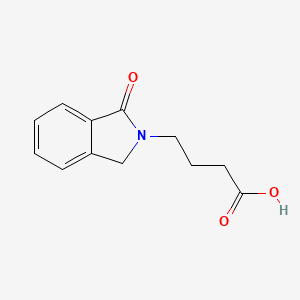

![molecular formula C17H21N5O2 B2880963 3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基 4-环丙亚烷基哌啶-1-羧酸酯 CAS No. 2326367-70-6](/img/structure/B2880963.png)

3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基 4-环丙亚烷基哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The [1,2,4]Triazolo[1,5-a]pyrimidines are a class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidines is well defined. For example, 5-methyl-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol has a molecular weight of 150.1380 .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents on the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyrimidines depend on the specific substituents on the pyrimidine ring .科学研究应用

Medicinal Chemistry: Synthesis of Novel Pharmaceuticals

The triazolopyrimidine moiety is a common scaffold in medicinal chemistry, known for its potential in creating new pharmaceuticals. This compound can serve as a precursor for synthesizing novel drugs with potential therapeutic applications in treating various diseases. For instance, derivatives of triazolopyrimidines have been explored for their anticoagulant properties, targeting thrombin and factor Xa .

Agricultural Chemistry: Development of Antimicrobial Agents

In the field of agricultural chemistry, this compound could be modified to create antimicrobial agents. A study has shown that quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolopyrimidine moiety exhibit antimicrobial properties, which could be beneficial in developing plant protection products .

Organic Synthesis: Catalyst-Free Reactions

The compound’s structure allows for its use in catalyst-free synthetic processes. A recent publication highlights a microwave-mediated, catalyst-free synthesis of 1,2,4-triazolopyridines from enaminonitriles, showcasing the compound’s utility in organic synthesis and the development of sustainable methodologies .

Biochemistry: Enzyme Inhibition Studies

The triazolopyrimidine core is structurally similar to several biomolecules, making it a valuable tool in biochemistry for enzyme inhibition studies. It can be used to design inhibitors for enzymes like JAK1 and JAK2, which are involved in signal transduction pathways .

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the jak-stat signaling pathway might be affected . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Result of Action

Similar compounds have been shown to have antiproliferative activities against cancer cells . This suggests that the compound might have potential anticancer effects.

未来方向

属性

IUPAC Name |

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl 4-cyclopropylidenepiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c23-17(21-7-5-15(6-8-21)14-3-4-14)24-9-1-2-13-10-18-16-19-12-20-22(16)11-13/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAPTIMTACDWAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)OCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)

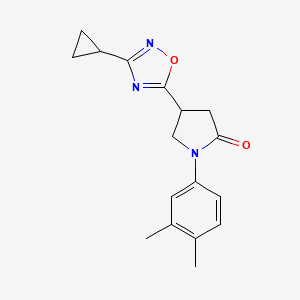

![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)

![1-Methyl-4-[(4-{[(4-methylphenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene](/img/structure/B2880892.png)

![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2880895.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B2880897.png)

![2-Amino-4-(4-ethylphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2880899.png)

![5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2880902.png)